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Compound of Interest

Compound Name: Cy3B

Cat. No.: B15556587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye Cy3B
for live-cell imaging. Detailed protocols for antibody conjugation and live-cell imaging are

provided, along with data on the photophysical properties of Cy3B and a discussion of its

applications in studying dynamic cellular processes.

Introduction to Cy3B
Cy3B is a bright and highly photostable orange-fluorescent dye belonging to the cyanine family.

Its rigid chemical structure prevents photo-isomerization, resulting in a significantly increased

fluorescence quantum yield and photostability compared to its predecessor, Cy3.[1] These

characteristics make Cy3B an excellent choice for demanding live-cell imaging applications

that require high sensitivity and temporal resolution, including fluorescence microscopy, FRET

microscopy, and high-throughput screening.[1][2] The dye is water-soluble and its fluorescence

is insensitive to pH changes between 4 and 10. Cy3B can be excited by the 532 nm or 555 nm

laser lines and its emission can be visualized with TRITC (tetramethylrhodamine) filter sets.[3]

Key Advantages of Cy3B for Live-Cell Imaging:
High Quantum Yield: Results in brighter fluorescent signals, enabling the detection of low-

abundance targets.[1]
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Exceptional Photostability: Resists photobleaching, allowing for longer time-lapse imaging

with minimal signal loss.

pH Insensitivity: Provides stable fluorescence in a range of cellular environments.[3]

Versatile Conjugation: Can be readily conjugated to a variety of biomolecules, including

antibodies, peptides, and oligonucleotides, through its NHS ester or other reactive forms.[3]

Quantitative Data Summary
For researchers selecting a fluorescent probe, a clear comparison of its properties is crucial.

The following table summarizes the key photophysical properties of Cy3B and compares it with

other commonly used fluorescent dyes in a similar spectral range.

Property Cy3B Cy3 Alexa Fluor 555

Excitation Maximum

(λex)
~559 nm[4] ~550 nm ~555 nm

Emission Maximum

(λem)
~570 nm[4] ~570 nm ~565 nm

Molar Extinction

Coefficient (ε)
~130,000 cm⁻¹M⁻¹[4] ~150,000 cm⁻¹M⁻¹ ~150,000 cm⁻¹M⁻¹

Fluorescence

Quantum Yield (Φ)
~0.67 - 0.85[1] ~0.04 ~0.10

Fluorescence Lifetime

(τ)
~2.5 - 2.9 ns[1] ~0.2 ns ~0.3 ns

Experimental Protocols
Protocol 1: Labeling Antibodies with Cy3B NHS Ester
This protocol describes the conjugation of Cy3B N-hydroxysuccinimide (NHS) ester to an

antibody. NHS esters are amine-reactive and will form a stable covalent bond with the primary

amines of lysine residues on the antibody.[2]

Materials:
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Antibody (BSA-free, in a buffer free of primary amines like Tris or glycine)

Cy3B NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

Prepare the Antibody:

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[3] If the

antibody is in a buffer containing primary amines, it must be dialyzed against PBS and

then the reaction buffer.

Prepare the Cy3B NHS Ester Stock Solution:

Allow the vial of Cy3B NHS ester to warm to room temperature before opening.

Dissolve the Cy3B NHS ester in anhydrous DMSO or DMF to a concentration of 10

mg/mL. This solution should be used immediately.[5]

Conjugation Reaction:

For optimal brightness and to minimize self-quenching, a dye-to-protein (D/P) molar ratio

of 2:1 is recommended.[3] However, this may require optimization for different antibodies,

with ratios between 4:1 and 12:1 also being effective.[3]

Add the calculated amount of the Cy3B NHS ester stock solution to the antibody solution

while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.
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Purification:

Separate the Cy3B-conjugated antibody from the unconjugated dye using a desalting

column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the labeled antibody (the first colored band to elute).

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and 559 nm (for Cy3B).

Protocol 2: Live-Cell Imaging of Cy3B-Labeled
Molecules
This protocol provides a general guideline for imaging live cells labeled with Cy3B-conjugated

molecules, such as antibodies.

Materials:

Live cells cultured on glass-bottom dishes or chamber slides

Cy3B-conjugated molecule of interest

Live-cell imaging medium (phenol red-free)

Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C,

5% CO₂)

Procedure:

Cell Preparation:

Seed cells on a glass-bottom dish or chamber slide at an appropriate density to be sub-

confluent at the time of imaging.

Allow cells to adhere and grow overnight.
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Cell Labeling:

On the day of the experiment, replace the culture medium with pre-warmed, serum-free

medium containing the Cy3B-conjugated molecule at the desired final concentration (this

will need to be empirically determined, but a starting range of 1-10 µg/mL for antibodies is

common).

Incubate the cells for a sufficient time to allow binding (e.g., 30-60 minutes at 37°C).

Incubation times and temperatures may need to be optimized.

Washing:

Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any

unbound Cy3B conjugate and reduce background fluorescence.

Imaging:

Place the dish or slide on the microscope stage within the environmental chamber.

Locate the cells of interest using brightfield or DIC to minimize phototoxicity.

Switch to the fluorescence channel for Cy3B (Excitation: ~560 nm, Emission: ~570 nm).

Minimize Phototoxicity and Photobleaching:

Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

Start with 1-5% laser power and adjust as needed.[6]

Use the shortest possible exposure time (e.g., 50-200 ms).[6]

Minimize the duration of light exposure by using a shutter to block the excitation light

when not acquiring images.

Acquire images using the appropriate settings for your experiment (e.g., time-lapse, z-

stacks).
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Application Example: Visualizing Receptor Tyrosine
Kinase (RTK) Signaling and Endocytosis
Cy3B is an excellent tool for studying the dynamic processes of receptor signaling and

trafficking. For example, the endocytosis of the Epidermal Growth Factor Receptor (EGFR), a

key RTK, can be visualized using Cy3B-labeled EGF or anti-EGFR antibodies.
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Caption: EGFR signaling and clathrin-mediated endocytosis pathway.

Upon binding of Cy3B-labeled EGF, the EGFR dimerizes and becomes activated, initiating a

downstream signaling cascade through the recruitment of adaptor proteins like Grb2.[7]

Simultaneously, the activated receptor is recruited to clathrin-coated pits for internalization into

early endosomes.[8][9] From the endosome, the receptor can be either targeted for

degradation in the lysosome or recycled back to the plasma membrane.[7]

Experimental Workflow: Tracking EGFR Endocytosis
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Caption: Experimental workflow for tracking EGFR endocytosis.
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This workflow outlines the key steps for visualizing the internalization of EGFR using Cy3B-

labeled EGF. By acquiring time-lapse images, researchers can track the movement of

fluorescent puncta from the plasma membrane into the cytoplasm, providing quantitative data

on the rate of endocytosis and the subsequent trafficking of the receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15556587?utm_src=pdf-body
https://www.benchchem.com/product/b15556587?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/8115455_Cy3B_Improving_the_Performance_of_Cyanine_Dyes
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_P_PA63101_A.pdf
https://pubmed.ncbi.nlm.nih.gov/30824621/
https://pubmed.ncbi.nlm.nih.gov/30824621/
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-cyanine-3-monosuccinimidyl-ester-cy3-nhs-ester-version-879eeba2f6.pdf
https://www.benchchem.com/pdf/Optimizing_laser_power_and_exposure_time_for_Fluorescein_Lisicol_imaging.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889400/
https://journals.biologists.com/jcs/article/138/2/e138_e0203/365469/EGFR-signalling-in-endosomes
https://www.researchgate.net/figure/Co-localization-of-EGFR-to-clathrin-coated-vesicles-upon-activation-HeLa-cells-were_fig4_276108831
https://www.benchchem.com/product/b15556587#cy3b-in-live-cell-imaging-protocols
https://www.benchchem.com/product/b15556587#cy3b-in-live-cell-imaging-protocols
https://www.benchchem.com/product/b15556587#cy3b-in-live-cell-imaging-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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